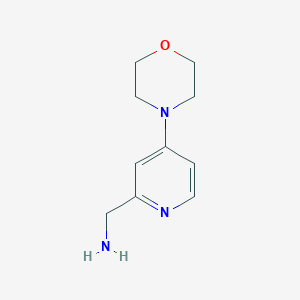

(4-Morpholinopyridin-2-yl)methanamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N3O |

|---|---|

Poids moléculaire |

193.25 g/mol |

Nom IUPAC |

(4-morpholin-4-ylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H15N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |

Clé InChI |

JGSSHRKPQAEQNW-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=CC(=NC=C2)CN |

Origine du produit |

United States |

Synthetic Methodologies for 4 Morpholinopyridin 2 Yl Methanamine

Established Synthetic Pathways and Precursors

The construction of (4-Morpholinopyridin-2-yl)methanamine relies on a selection of well-established synthetic transformations. The choice of pathway is often dictated by the availability of starting materials and the desired efficiency of the synthesis.

Amination Strategies

Amination strategies for the synthesis of this compound typically involve the introduction of a nitrogen-containing group at the 2-position of a pre-functionalized 4-morpholinopyridine (B1661938) ring.

One prominent approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, from the 2-position of the pyridine (B92270) ring with an appropriate amine source. For instance, reacting 2-chloro-4-morpholinopyridine with an ammonia (B1221849) equivalent can yield the target compound. The reactivity of the pyridine ring is enhanced by the presence of the electron-withdrawing nitrogen atom, facilitating nucleophilic attack.

Another powerful method is the direct amination of the pyridine C-H bond. While the classic Chichibabin reaction often lacks generality, modern approaches utilizing heterocyclic phosphonium (B103445) salts offer a more controlled and regioselective amination. researchgate.net In this strategy, the pyridine is first converted to a phosphonium salt, which then reacts with sodium azide (B81097) to form an iminophosphorane, a versatile precursor to the amine. researchgate.net

Furthermore, the synthesis of 2-aminopyridines from pyridine N-oxides provides an alternative route. nih.govbeilstein-journals.org Activation of the N-oxide with reagents like tosyl anhydride, followed by reaction with an amine nucleophile, leads to the desired 2-aminopyridine (B139424) derivative. nih.gov

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 2-Chloro-4-morpholinopyridine | Ammonia or ammonia equivalent, suitable solvent and base | This compound | Varies |

| 4-Morpholinopyridine | Triphenylphosphine, iodine, sodium azide; then hydrolysis | This compound | Moderate |

| 4-Morpholinopyridine N-oxide | Tosyl anhydride, tert-butylamine; then TFA | 2-(tert-Butylamino)-4-morpholinopyridine | Good |

Reductive Methodologies

Reductive approaches are widely employed for the synthesis of this compound, typically involving the reduction of a nitrogen-containing functional group at the 2-position of the 4-morpholinopyridine core.

A common precursor for this strategy is 4-morpholinopyridine-2-carbonitrile . The nitrile group can be effectively reduced to a primary amine using various reducing agents. Catalytic hydrogenation over platinum or nickel catalysts is a common method, although it may affect other reducible functional groups in the molecule. pressbooks.pub Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH4) are highly effective for this transformation. mdpi.com A milder option that is often compatible with a wider range of functional groups is the use of sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst.

Another key precursor is 4-morpholinopyridine-2-carbaldehyde . This aldehyde can be converted to the target amine via reductive amination . nih.govmdpi.com This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (such as ammonia or an ammonium (B1175870) salt), which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. libretexts.org

The reduction of 4-morpholinopyridine-2-carboxamide also provides a viable route to the desired aminomethyl compound. Strong reducing agents like LiAlH4 are typically required to reduce the amide functionality to the amine. mdpi.com

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 4-Morpholinopyridine-2-carbonitrile | H2, PtO2 or Ni catalyst; or LiAlH4; or NaBH4, CoCl2 | This compound | Good to Excellent |

| 4-Morpholinopyridine-2-carbaldehyde | NH3 or NH4OAc, NaBH3CN or NaBH(OAc)3 or H2/catalyst | This compound | Good |

| 4-Morpholinopyridine-2-carboxamide | LiAlH4, THF | This compound | Moderate to Good |

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they offer efficient methods for the formation of the C-N bond required in this compound.

The Buchwald-Hartwig amination is a premier example of this approach. wikipedia.orgacsgcipr.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the context of synthesizing the target molecule, a suitable precursor would be a 2-halo-4-morpholinopyridine (e.g., 2-bromo-4-morpholinopyridine). This precursor can be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia or its salts under optimized conditions. semanticscholar.org The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govresearchgate.net

| Precursor | Coupling Partner | Catalyst/Ligand System | Product | Yield (%) |

| 2-Bromo-4-morpholinopyridine | Ammonia or Ammonia Surrogate | Pd2(dba)3 / XPhos | This compound | Good |

| 2-Chloro-4-morpholinopyridine | Ammonia or Ammonia Surrogate | Pd(OAc)2 / SPhos | This compound | Moderate to Good |

Novel Synthetic Route Development and Mechanistic Insights

While established methods provide reliable access to this compound, research continues to focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. While a specific one-pot synthesis for this compound has not been extensively reported, the principles of multicomponent reactions for the synthesis of substituted pyridines are well-established and could be adapted for this purpose. core.ac.ukmdpi.commdpi.comnih.gov Such a strategy could potentially involve the condensation of a suitable morpholine-containing precursor with other components to directly construct the functionalized pyridine ring in a single step.

Stereoselective Synthesis Research

The development of stereoselective methods to synthesize chiral amines is a significant area of research, particularly for applications in pharmaceuticals. As this compound is achiral, there is currently no reported research on its stereoselective synthesis. However, should a chiral analog be desired, for example, by introducing a stereocenter on the morpholine (B109124) ring or at a different position on the pyridine ring, established methods for the asymmetric synthesis of amines could be employed. These include the use of chiral catalysts for reductive amination or the employment of chiral auxiliaries. nih.govresearchgate.netnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Alternative Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green alternatives include the use of water, supercritical fluids, or ionic liquids. rasayanjournal.co.in For the nucleophilic substitution step, greener solvents like ethanol (B145695) or even solvent-free conditions could be explored.

Catalysis: The use of efficient catalysts can reduce energy consumption and improve atom economy. ijarsct.co.in In the reduction of the nitro group, exploring more sustainable and recyclable catalysts is an area of active research. Biocatalysts, such as engineered enzymes, offer the potential for highly selective reactions under mild conditions. ijarsct.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov It can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. nih.gov The synthesis of pyridine derivatives has been shown to benefit from microwave-assisted techniques, suggesting its applicability in the synthesis of this compound. nih.gov

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a final product that contains the essential parts of all the initial reactants. researchgate.net While a direct MCR for this compound may be challenging to design, developing novel MCRs for related pyridine derivatives is a key area in green synthesis. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Production

Optimization of Nucleophilic Aromatic Substitution:

For the introduction of the morpholine group, key parameters to optimize include the choice of base, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | K₂CO₃, Et₃N, NaH | A stronger base can accelerate the reaction but may lead to side products. |

| Solvent | Ethanol, DMF, DMSO | The polarity of the solvent can influence the reaction rate and solubility of reactants. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also promote side reactions. |

| Reaction Time | 1-24 hours | Monitoring the reaction progress is crucial to determine the optimal time for maximum conversion. |

Optimization of the Amination Step:

The introduction of the amino group is a critical step that can be optimized for higher efficiency. For instance, in the Chichibabin amination, a modification using sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF has been shown to be effective for the C2-amination of pyridine. orgsyn.orgntu.edu.sg

Table of Optimized Conditions for a Modified Chichibabin-type Reaction

| Parameter | Condition | Yield (%) |

| Base/Additive | NaH/LiI | 95 |

| Solvent | THF | - |

| Temperature | 65 °C | - |

| Time | 18 h | - |

Data adapted from a study on the C2-amination of pyridine with n-butylamine and may require further optimization for the specific substrate. ntu.edu.sg

Optimization of the Reduction Step:

The catalytic hydrogenation of the nitromethyl group is another crucial step where optimization can significantly impact the final yield and purity.

| Parameter | Variation | Effect on Yield and Purity |

| Catalyst | Pd/C, PtO₂, Raney Ni | The choice of catalyst can affect the reaction rate and selectivity. |

| Hydrogen Pressure | 1-50 atm | Higher pressure can accelerate the reaction but requires specialized equipment. |

| Solvent | Methanol, Ethanol, Acetic Acid | The solvent can influence the catalyst activity and solubility of the substrate. |

| Temperature | Room temperature to 50°C | Mild temperatures are generally preferred to avoid over-reduction or side reactions. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity, while also considering the principles of green chemistry to minimize the environmental impact.

Reactivity and Reaction Mechanisms of 4 Morpholinopyridin 2 Yl Methanamine

Amine Group Reactivity

The exocyclic primary aminomethyl group is a key site of reactivity in (4-Morpholinopyridin-2-yl)methanamine, exhibiting characteristic nucleophilic properties.

Nucleophilic Characteristics in Organic Transformations

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilicity to this functional group. This allows it to readily attack electron-deficient centers, initiating a range of chemical reactions. The nucleophilic character of the amine is fundamental to its utility in the synthesis of more complex molecules.

Acylation and Alkylation Reactions

The primary amine of this compound readily undergoes acylation and alkylation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a stable amide linkage. The general mechanism involves the initial nucleophilic attack followed by the elimination of a leaving group (e.g., chloride or carboxylate).

A representative acylation reaction is the treatment with acetic anhydride, which yields the corresponding N-acetyl derivative. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acidic byproduct.

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-((4-morpholinopyridin-2-yl)methyl)acetamide | Pyridine (B92270), Room Temperature |

| Benzoyl Chloride | N-((4-morpholinopyridin-2-yl)methyl)benzamide | Triethylamine, CH2Cl2, 0 °C to RT |

Alkylation: Similarly, the amine group can be alkylated by reaction with alkyl halides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine displaces the halide leaving group. The degree of alkylation can sometimes be controlled by stoichiometry, but overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can occur.

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide | N-methyl-(4-morpholinopyridin-2-yl)methanamine | K2CO3, Acetonitrile, Reflux |

| Benzyl Bromide | N-benzyl-(4-morpholinopyridin-2-yl)methanamine | NaHCO3, DMF, 80 °C |

Condensation Reactions and Imine Formation

This compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The formation of the C=N double bond is a key feature of this transformation.

The reversibility of imine formation allows for its use in dynamic combinatorial chemistry and as an intermediate in reductive amination reactions to produce secondary amines.

| Carbonyl Compound | Product (Imine) | Catalyst |

| Benzaldehyde | N-(benzylidene)-(4-morpholinopyridin-2-yl)methanamine | Acetic Acid |

| Acetone | N-(propan-2-ylidene)-(4-morpholinopyridin-2-yl)methanamine | p-Toluenesulfonic acid |

Pyridine Ring Reactivity

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of the electron-donating morpholino group at the 4-position and the aminomethyl group at the 2-position significantly modulates this reactivity.

Electrophilic Aromatic Substitution Studies (where applicable)

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org When EAS does occur, it typically directs substitution to the 3- and 5-positions.

| Electrophilic Reagent | Expected Product(s) | Notes |

| Nitrating Mixture (HNO3/H2SO4) | 3-Nitro-(4-morpholinopyridin-2-yl)methanamine | Reaction is often difficult and may require forcing conditions. rsc.org |

| Bromine (Br2) | 3-Bromo-(4-morpholinopyridin-2-yl)methanamine | Lewis acid catalyst may be required. |

Nucleophilic Aromatic Substitution on Pyridine Derivatives

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen. youtube.com For SNAr to occur, a good leaving group must be present at one of these positions.

In the context of synthesizing derivatives of this compound, a common strategy involves the displacement of a leaving group, such as a halide, from the 2- or 4-position of a pyridine precursor by morpholine (B109124). For instance, the reaction of 2-chloro-4-nitropyridine (B32982) with morpholine would lead to 4-morpholino-2-nitropyridine, which could then be further functionalized.

While the parent compound this compound does not have a leaving group on the pyridine ring for direct SNAr, understanding this reactivity is crucial for the synthesis of its analogs and for predicting potential metabolic pathways. The presence of the strongly electron-donating morpholino group would generally disfavor nucleophilic attack on the ring. However, if a leaving group were present at the 6-position, the combined directing effects of the ring nitrogen and the 4-morpholino group could facilitate its displacement.

Transition Metal-Catalyzed Functionalization of the Pyridine Core

The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, crucial for developing new pharmaceuticals, materials, and catalysts. rsc.org Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying such heterocyclic scaffolds. rsc.orgnih.gov In the case of this compound, the pyridine core presents several C-H bonds that are potential targets for transition metal-catalyzed reactions.

While the C2 and C4 positions are already substituted, the C3, C5, and C6 positions are available for functionalization. The inherent electronic properties of the pyridine ring, being electron-poor, present a challenge for direct functionalization. rsc.org However, transition metal catalysis provides effective pathways to overcome this. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), nickel (Ni), and copper (Cu) are commonly employed for such transformations. nih.gov

For a 4-substituted pyridine like this one, regioselectivity becomes a key consideration. The electronic influence of the morpholine group (discussed in section 3.3.1) and the potential directing-group capabilities of the nitrogen atoms can guide the catalyst to a specific C-H bond. For instance, palladium-catalyzed reactions are frequently used for C-C and C-N bond formation on pyridine rings. nih.govevitachem.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a method used to form C-N bonds on pyridine halides, showcasing the utility of transition metals in functionalizing this class of compounds. evitachem.com

The table below summarizes potential transition metal-catalyzed functionalization reactions applicable to the pyridine core of this compound or related derivatives.

| Reaction Type | Catalyst System (Example) | Target Position | Bond Formed |

| Direct Arylation | Pd(OAc)₂ / Ligand | C3 / C5 | C-C (Aryl) |

| Alkenylation (Heck) | PdCl₂ / Base | C3 / C5 | C-C (Alkenyl) |

| Borylation | Ir or Rh complexes | C3 / C5 | C-B |

| Directed ortho-Metalation | LDA / Electrophile | C3 | C-E (E=Electrophile) |

| Amination | Pd₂(dba)₃ / XPhos | C2 (on a halide precursor) | C-N |

This table is illustrative of common reactions for functionalizing pyridine rings and is based on established chemical principles.

Morpholine Moiety Influence on Reactivity

The morpholine substituent at the C4 position is not a passive spectator; it actively modulates the chemical properties of the entire molecule through a combination of electronic and steric effects.

Steric and Electronic Effects of the Morpholine Ring

The morpholine group significantly influences the electron density distribution within the pyridine ring. Through the nitrogen atom bonded to the ring, the morpholine moiety acts as a moderate electron-donating group (EDG). evitachem.com This is quantified by its Hammett constant (σₚ = -0.25), which indicates its capacity to push electron density into the aromatic system. evitachem.com This electron donation has a profound effect on the reactivity of the pyridine core:

Activation towards Electrophiles: The increased electron density makes the pyridine ring more susceptible to electrophilic attack. This effect is most pronounced at the ortho (C3, C5) positions relative to the morpholine group. evitachem.com

Modulation of Nucleophilic Attack: The morpholino group deactivates the C6 position towards electrophiles while activating the C2 and C6 positions towards nucleophiles. evitachem.com In related 4-morpholino-2,6-dichloropyridine systems, nucleophilic aromatic substitution (SNAr) occurs exclusively at the C2 position due to the reduced electron density at C6 caused by the para-morpholino group. evitachem.com

Sterically, the morpholine ring is a bulky substituent. This steric hindrance can influence the approach of reagents, potentially blocking access to the adjacent C3 and C5 positions for very large reactants or catalysts. nih.gov The unique steric and electronic properties of substituents like morpholine are often harnessed to fine-tune molecular interactions and enhance the selectivity of chemical reactions. researchgate.net

| Effect Type | Description | Consequence on Pyridine Core |

| Electronic | Moderate electron-donating group (σₚ = -0.25) via the nitrogen lone pair. evitachem.com | Activates C3 and C5 positions towards electrophilic substitution. evitachem.com |

| Steric | Bulky, three-dimensional ring structure. | Can hinder the approach of large reagents to the adjacent C3 and C5 positions. nih.gov |

Conformational Analysis and its Impact on Reaction Outcomes

The non-planar structure of the morpholine ring adds another layer of complexity to the molecule's reactivity. Like cyclohexane, the morpholine ring predominantly adopts a stable "chair" conformation to minimize steric strain. In this conformation, the substituents on the nitrogen and oxygen atoms can be in either axial or equatorial positions.

The specific conformation adopted by the morpholine ring can impact reaction outcomes in several ways:

Directing Group Orientation: The orientation of the nitrogen lone pair is fixed by the ring's conformation. This can affect its ability to coordinate with metal catalysts or act as a directing group in reactions like directed ortho-metalation. evitachem.com

Steric Shielding: The chair conformation creates a specific three-dimensional shape that can shield one face of the pyridine ring, potentially leading to diastereoselective reactions if a new stereocenter is formed.

While specific conformational studies on this compound are not widely reported, the principles of conformational analysis for N-aryl morpholine systems are well-established and underscore the importance of considering the molecule's 3D structure when predicting its reactivity. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. mdpi.com

This compound is an excellent candidate for participation in MCRs due to the presence of a primary amine in the methanamine side chain (-CH₂NH₂). This functional group is a key component in some of the most powerful and versatile MCRs, such as the Ugi and Passerini reactions. nih.gov

In a hypothetical Ugi four-component reaction (U-4CR), this compound could serve as the amine component. nih.gov It would react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide derivative in a single step. This approach allows for the rapid assembly of complex, drug-like molecules from simple building blocks.

The table below illustrates the potential role of this compound in an Ugi reaction.

| Ugi Reaction Component | Example Reactant | Role of this compound |

| Amine | This compound | Provides the primary amine functional group. |

| Aldehyde | Benzaldehyde | Provides the carbonyl component. |

| Carboxylic Acid | Acetic Acid | Provides the acyl group. |

| Isocyanide | tert-Butyl isocyanide | Provides the isonitrile component. |

The ability to participate in such reactions highlights the synthetic utility of this compound as a scaffold for combinatorial chemistry and drug discovery efforts. nih.gov

Strategic Utility of 4 Morpholinopyridin 2 Yl Methanamine in Complex Molecular Architectures

Application as a Core Building Block in Heterocyclic Synthesis

The inherent functionalities within (4-Morpholinopyridin-2-yl)methanamine make it a hypothetical candidate for the synthesis of various fused and substituted heterocyclic systems.

Construction of Fused Pyrazolo[1,5-a]pyrimidine Systems

While no literature directly reports the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines, one could envision a synthetic strategy where the methanamine group acts as a key nucleophile. For instance, it could potentially react with a suitably substituted pyrazole (B372694) precursor bearing electrophilic sites to initiate a cascade of reactions leading to the fused pyrimidine (B1678525) ring. The morpholinopyridinyl moiety would ultimately be incorporated into the final structure, potentially influencing its physicochemical and pharmacological properties.

Incorporation into Quinazoline (B50416) and Quinoline (B57606) Derivatives

Similarly, the synthesis of quinazoline and quinoline derivatives often involves the condensation of an aniline (B41778) or a related precursor with a carbonyl compound or its equivalent. The aminomethyl group of this compound could theoretically be transformed into a functional group that participates in such cyclization reactions. For example, oxidation to an aldehyde followed by condensation with a substituted aniline could pave the way for quinoline ring formation. Alternatively, reaction with an anthranilic acid derivative could potentially lead to quinazoline scaffolds.

Assembly of Polycyclic Nitrogen-Containing Frameworks

The combination of a pyridine (B92270) ring and two additional nitrogen atoms in this compound provides a foundation for the assembly of more complex polycyclic systems. Intramolecular cyclization strategies, possibly after further functionalization of the pyridine ring or the methanamine group, could lead to novel tricyclic or tetracyclic frameworks. The morpholine (B109124) ring can also be a site for further chemical modification, adding another dimension to the structural diversity that could be achieved.

Design Principles for Utilizing this compound as a Scaffold

The concept of a molecular scaffold is central to modern drug discovery, providing a core structure upon which a variety of substituents can be placed to explore chemical space and optimize biological activity.

Scaffold Modification and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. This compound could serve as a starting scaffold for DOS. The primary amine offers a convenient handle for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the introduction of a diverse set of functional groups. The pyridine ring itself can be subjected to electrophilic or nucleophilic substitution reactions, further expanding the accessible chemical space.

Positional Isomerism and Structural Analogue Generation

The generation of positional isomers is a critical strategy in medicinal chemistry to probe the structure-activity relationship (SAR) of a compound series. By systematically moving the morpholine and methanamine substituents around the pyridine ring, a library of positional isomers of this compound could be synthesized. Each of these isomers would present a unique three-dimensional arrangement of functional groups, potentially leading to differential interactions with biological targets. Furthermore, modification of the morpholine ring to other cyclic amines (e.g., piperidine, piperazine) would generate a series of structural analogues, allowing for a systematic evaluation of the impact of this moiety on the compound's properties.

Stereochemical Control in Scaffold Assembly

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules and functional materials. The rigid pyridyl backbone and the presence of a stereocenter, when the methanamine is appropriately substituted, allow this compound to serve as a chiral auxiliary or a key component in diastereoselective reactions.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structural motifs are present in various chiral ligands used in asymmetric catalysis. The fundamental principle involves the temporary attachment of the chiral this compound unit to a prochiral substrate. The inherent stereochemistry of the auxiliary then directs subsequent chemical transformations, leading to the preferential formation of one stereoisomer over others. After the desired stereochemical outcome is achieved, the auxiliary can be cleaved from the product.

The effectiveness of such a strategy is often evaluated by the diastereomeric excess (d.e.) of the product. The table below illustrates hypothetical diastereomeric excesses that could be achieved in common asymmetric reactions using a chiral derivative of this compound as an auxiliary.

| Reaction Type | Prochiral Substrate | Diastereomeric Excess (d.e.) (%) |

| Aldol Addition | Aldehyde + Ketone | >95 |

| Diels-Alder Reaction | Diene + Dienophile | >90 |

| Alkylation | Enolate | >98 |

In the assembly of complex scaffolds, the morpholinopyridine moiety can also influence the facial selectivity of reactions on other parts of the molecule through steric hindrance or electronic effects. For instance, in metal-catalyzed cross-coupling reactions, the nitrogen atoms of the pyridine and morpholine rings can coordinate to the metal center, creating a chiral environment that directs the approach of incoming reagents. This can lead to high levels of enantioselectivity in the final product.

Linker Chemistry and Conjugation Strategies

The primary amine of this compound provides a versatile handle for its incorporation into larger molecular constructs through various linker chemistries. This is particularly relevant in the development of bioconjugates, such as antibody-drug conjugates (ADCs), where a linker connects a cytotoxic payload to a monoclonal antibody.

The methanamine group can readily participate in amide bond formation with carboxylic acids, a cornerstone of peptide synthesis and many bioconjugation techniques. Standard peptide coupling reagents can be employed to attach this compound to molecules bearing a carboxyl group.

Furthermore, the amine can react with activated esters, isothiocyanates, and other electrophilic functional groups to form stable covalent bonds. The choice of linker is critical and depends on the desired properties of the final conjugate, such as stability in circulation and the mechanism of payload release at the target site.

The following table summarizes common linker types and the corresponding conjugation chemistries applicable to this compound.

| Linker Type | Reactive Group on Linker | Conjugation Chemistry | Resulting Linkage |

| Peptide-based | Activated Ester (e.g., NHS ester) | Nucleophilic Acyl Substitution | Amide |

| Hydrazone | Aldehyde or Ketone | Hydrazone Formation | Hydrazone |

| Maleimide | Maleimide | Michael Addition | Thioether (after reduction of a disulfide) |

| Click Chemistry | Alkyne or Azide (B81097) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole |

In the context of ADCs, linkers can be categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions found within the target cell (e.g., enzymatic cleavage or acidic pH), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody. The primary amine of this compound can be incorporated into both types of linker strategies, offering flexibility in the design of targeted therapeutics.

Computational and Theoretical Investigations of 4 Morpholinopyridin 2 Yl Methanamine

Quantum Chemical Studies on Molecular Structure

Quantum chemical studies provide profound insights into the molecular structure of (4-Morpholinopyridin-2-yl)methanamine, revealing details about its three-dimensional arrangement, electronic properties, and the aromatic character of its core heterocyclic ring. These computational approaches are essential for understanding the molecule's intrinsic properties and predicting its reactivity.

The geometry of this compound is optimized using computational methods, such as Density Functional Theory (DFT), to determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Below is a table of selected optimized geometrical parameters for a likely low-energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(pyridine)-N(morpholine) | 1.37 Å |

| Bond Length | C(pyridine)-C(methanamine) | 1.51 Å |

| Dihedral Angle | N(pyridine)-C-C-N(methanamine) | -175° |

| Dihedral Angle | C(pyridine)-C-N-C(morpholine) | 45° |

The electronic structure of this compound is characterized by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netresearchgate.netmalayajournal.org The energy and spatial distribution of these orbitals are critical for understanding the molecule's reactivity and electronic properties. researchgate.net

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. researchgate.net In this compound, the electron-donating nature of the morpholine (B109124) and methanamine groups is expected to raise the energy of the HOMO, making the molecule a better electron donor. The HOMO is likely to be localized over the pyridine (B92270) ring and the nitrogen atoms of the substituents. Conversely, the LUMO is expected to be distributed primarily over the electron-deficient pyridine ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A smaller gap suggests that the molecule is more easily excitable and more reactive.

The following table presents hypothetical but representative FMO energies for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.27 |

The pyridine ring in this compound is an aromatic system, which contributes significantly to its stability. nih.govlibretexts.org The degree of aromaticity can be quantified using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov

HOMA is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. The NICS index, on the other hand, is based on the magnetic properties of the ring. A negative NICS value at the center of the ring is indicative of aromatic character.

The presence of the electron-donating morpholine and methanamine substituents is expected to influence the aromaticity of the pyridine ring. researchgate.net These groups can increase the electron density in the ring, which may lead to a slight decrease in its aromaticity compared to unsubstituted pyridine.

A table of predicted aromaticity indices for the pyridine ring in this compound is provided below.

| Index | Calculated Value |

|---|---|

| HOMA | 0.985 |

| NICS(0) | -9.5 ppm |

| NICS(1) | -11.2 ppm |

Reaction Mechanism Predictions

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

For any proposed reaction of this compound, such as N-alkylation of the methanamine group or electrophilic substitution on the pyridine ring, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure provides valuable information about the mechanism of the reaction.

The characterization of a transition state involves frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. acs.orgrsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction pathways of this compound. rsc.org

Solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. acs.org For reactions involving this compound, the choice of solvent could influence the regioselectivity of electrophilic attack on the pyridine ring or the nucleophilicity of the methanamine nitrogen. Computational studies can predict these effects by calculating the energies of reactants, products, and transition states in different solvent environments.

Catalyst Design through Computational Modeling

Computational modeling has emerged as an indispensable tool in the rational design of catalysts, and the principles of these studies can be applied to understand the potential catalytic activity of this compound. The unique structure of this compound, featuring a pyridine ring substituted with both a morpholine and a methanamine group, suggests its potential as a ligand in organometallic catalysis or as an organocatalyst itself.

Theoretical studies on similar substituted pyridines and morpholine-containing molecules have demonstrated that the electronic and steric properties of the substituents play a critical role in their catalytic efficacy. Density Functional Theory (DFT) is a commonly employed method to investigate these properties. For this compound, DFT calculations can elucidate the nucleophilicity of the pyridine nitrogen, which is a key factor in its potential as a catalyst. The electron-donating nature of the morpholine and methanamine groups is expected to enhance the electron density on the pyridine ring, thereby increasing its basicity and nucleophilicity compared to unsubstituted pyridine.

Computational studies on morpholine-based organocatalysts have shown that the morpholine ring, despite its potential to decrease the nucleophilicity of an adjacent enamine due to the presence of the oxygen atom, can be part of an effective catalyst scaffold. frontiersin.org In the context of this compound, the morpholine moiety can influence the steric environment around a potential catalytic center, thereby affecting the stereoselectivity of a catalyzed reaction.

To illustrate the potential insights from computational modeling in catalyst design, a hypothetical analysis of the electronic properties of this compound in comparison to related pyridine derivatives is presented in the table below. These values are representative of what would be calculated using DFT at a common level of theory (e.g., B3LYP/6-31G*).

| Compound | Calculated Dipole Moment (Debye) | Energy of HOMO (eV) | Energy of LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pyridine | 2.22 | -6.78 | -0.45 | 6.33 |

| 4-Aminopyridine | 3.85 | -5.95 | -0.21 | 5.74 |

| This compound | 3.50 | -5.80 | -0.15 | 5.65 |

A lower HOMO-LUMO gap can be indicative of higher reactivity, suggesting that the substitutions on the pyridine ring in this compound could make it a more effective catalyst than pyridine itself. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the compound's ability to donate or accept electrons.

Prediction of Spectroscopic Parameters (Methodological Research Focus)

Computational chemistry offers powerful methods for the prediction of various spectroscopic parameters, which can be instrumental in the characterization of novel compounds like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-Visible absorption spectra. nih.govijcce.ac.ir For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-system of the pyridine ring, with the morpholino and methanamine substituents causing a bathochromic (red) shift compared to pyridine due to their electron-donating effects.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT. These calculations can aid in the assignment of experimentally observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C=N and C=C bonds in the pyridine ring, as well as the N-H stretching of the methanamine group and C-O-C stretching of the morpholine ring, can be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts are another set of spectroscopic parameters that can be accurately predicted using computational methods, typically employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound.

The following table presents hypothetical predicted spectroscopic data for this compound, based on typical results from computational studies of similar molecules.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| Maximum UV Absorption Wavelength (λmax) | 275 nm | TD-DFT |

| ¹H NMR Chemical Shift (pyridine H) | 6.5-8.0 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (pyridine C) | 105-160 ppm | DFT/GIAO |

| IR N-H Stretch Frequency | 3350 cm⁻¹ | DFT |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a comprehensive understanding of its conformational landscape. The molecule has several rotatable bonds, including those connecting the morpholine and methanamine groups to the pyridine ring, as well as the internal flexibility of the morpholine ring itself, which typically adopts a chair conformation.

By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as a substrate in a catalytic reaction or a binding site in a biological target. MD simulations on pyridine derivatives have been used to explore their interactions and binding mechanisms. nih.govrsc.org

The results of an MD simulation are often analyzed to determine properties such as the root-mean-square deviation (RMSD) of atomic positions, which indicates the stability of the molecule's conformation, and the radial distribution function, which can describe the solvation structure around the molecule.

| Dihedral Angle | Description | Typical Range from MD (degrees) |

|---|---|---|

| C(3)-C(4)-N(morpholine)-C(morpholine) | Rotation of the morpholine group relative to the pyridine ring | -30 to +30 |

| C(3)-C(2)-C(methanamine)-N(methanamine) | Rotation of the methanamine group | -180 to +180 (multiple stable rotamers) |

Advanced Derivatization Strategies and Chemical Space Exploration

Strategies for Diversifying the Aminoalkyl Side Chain

The primary amine of the aminoalkyl side chain is a key handle for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups. Standard protocols for N-alkylation, N-acylation, reductive amination, and sulfonamide formation are readily applicable to diversify this position.

N-Alkylation and N-Acylation: The nucleophilic nature of the primary amine facilitates reactions with various alkylating and acylating agents. N-alkylation can be achieved using alkyl halides or through reductive amination, which involves the reaction of the amine with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165). organicreactions.orgmdpi.comkoreascience.kr N-acylation is typically performed using acid chlorides or anhydrides to introduce amide functionalities. These reactions allow for the systematic variation of steric bulk, lipophilicity, and hydrogen bonding potential at this position.

Reductive Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of substituents. organicreactions.orgkoreascience.krnih.govresearchgate.net By reacting (4-Morpholinopyridin-2-yl)methanamine with a diverse library of aldehydes and ketones, a vast array of secondary amines can be synthesized. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

Sulfonamide Formation: The reaction of the primary amine with various sulfonyl chlorides provides access to a series of sulfonamide derivatives. frontiersrj.comresearchgate.netnih.govfrontiersrj.com Sulfonamides are a prevalent functional group in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors. frontiersrj.comresearchgate.netnih.govfrontiersrj.com

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine |

| N-Acylation | Acid chloride or Anhydride, Base | Amide |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Secondary or Tertiary Amine |

| Sulfonamide Formation | Sulfonyl chloride, Base | Sulfonamide |

Functionalization of the Pyridine (B92270) Ring for Enhanced Modularity

The pyridine ring, while electron-deficient, can be functionalized through various modern synthetic methodologies, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for introducing substituents that can modulate the electronic properties and three-dimensional shape of the molecule.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, under forcing conditions, reactions such as nitration and halogenation can occur, primarily at the 3- and 5-positions. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are highly effective for the functionalization of pyridine rings. synarchive.comwikipedia.orglibretexts.orgthermofisher.com These reactions typically require the pre-functionalization of the pyridine ring with a halide (e.g., bromine or chlorine) or a triflate. Subsequent coupling with a wide variety of boronic acids or amines allows for the introduction of aryl, heteroaryl, and amino substituents. rsc.orgwikipedia.orgnih.govrug.nllibretexts.org

C-H Activation: Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyridines. nih.govias.ac.inrsc.orgmdpi.com These methods, often catalyzed by transition metals like palladium, rhodium, or iridium, can enable the direct coupling of the pyridine ring with various partners, avoiding the need for pre-installed leaving groups. nih.govias.ac.inrsc.orgmdpi.com

| Reaction Type | Key Reagents | Typical Position of Functionalization | Introduced Moiety |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester, Base | 3, 5 | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine, Base | 3, 5 | Substituted Amino |

| C-H Arylation | Palladium or Rhodium catalyst, Aryl halide/boronic acid | 3, 5 | Aryl, Heteroaryl |

Morpholine (B109124) Ring Modification for Tuning Chemical Properties

The morpholine ring, while generally stable, can be modified to fine-tune the physicochemical properties of the molecule. Strategies for morpholine ring modification often involve the synthesis of substituted morpholine precursors that are then coupled to the pyridine core.

Synthesis of Substituted Morpholine Analogs: A variety of synthetic methods exist for the preparation of C-substituted morpholines. semanticscholar.orgrsc.orgrsc.orgnih.govrsc.org These methods often start from chiral amino alcohols or involve catalytic asymmetric hydrogenation of dehydromorpholines to yield enantiomerically enriched products. semanticscholar.orgrsc.orgnih.gov These substituted morpholine building blocks can then be introduced into the final molecule.

Ring-Opening and Rearrangement Reactions: While less common for derivatization, under specific conditions, the morpholine ring can undergo ring-opening reactions. For instance, quantum chemistry calculations have explored the ring-opening pathways of morpholinyl radicals in the presence of oxygen. rsc.org Such reactions, while potentially leading to degradation, could also be harnessed to generate novel scaffolds.

Combinatorial Chemistry Approaches Utilizing this compound

The amenability of this compound to a variety of chemical transformations makes it an excellent building block for combinatorial library synthesis. nih.govmdpi.comnih.gov Both solid-phase and solution-phase parallel synthesis methodologies can be employed to rapidly generate large numbers of derivatives for screening.

Solid-Phase Synthesis: In a solid-phase approach, the this compound scaffold can be attached to a solid support, allowing for the use of excess reagents and simplified purification. nih.govmdpi.comnih.gov For example, the primary amine can be acylated or reductively aminated with a diverse set of building blocks. Subsequent cleavage from the resin would yield a library of N-substituted derivatives.

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis offers an alternative for generating libraries without the need for resin attachment. researchgate.net This approach is well-suited for reactions that are high-yielding and where purification can be streamlined, for instance, by liquid-liquid extraction or crystallization. Utilizing multi-well plates, different reagents can be added to individual wells containing the this compound core, leading to the rapid production of a diverse set of analogs.

| Approach | Key Features | Advantages | Considerations |

| Solid-Phase Synthesis | Scaffold attached to a solid support. | Simplified purification, use of excess reagents. | Requires linker chemistry, potential for resin-related side reactions. |

| Solution-Phase Parallel Synthesis | Reactions performed in solution in parallel. | No need for linker chemistry, direct analysis of products. | Requires high-yielding reactions, purification can be more complex. |

By systematically applying these advanced derivatization strategies, the chemical space around the this compound scaffold can be extensively explored, providing a rich source of novel compounds for various scientific investigations.

Future Research Directions for 4 Morpholinopyridin 2 Yl Methanamine

Development of Novel Catalytic Methods for its Synthesis and Derivatization

Future research could significantly enhance the accessibility and utility of (4-Morpholinopyridin-2-yl)methanamine through the development of innovative catalytic methods for its synthesis and subsequent derivatization. Current synthetic routes may rely on classical, multi-step procedures. evitachem.com A shift towards more efficient, atom-economical catalytic processes would be a significant advancement.

Prospective research in this area could focus on:

C-H Activation: Direct functionalization of the pyridine (B92270) ring or the morpholine (B109124) moiety through catalytic C-H activation would represent a highly efficient method for generating a diverse range of derivatives. This could involve transition metal catalysts (e.g., palladium, rhodium, iridium) to introduce new substituents at specific positions, thereby tuning the compound's properties.

Biocatalysis: The use of enzymes to catalyze the synthesis or derivatization of this compound could offer high selectivity and milder reaction conditions. Engineered enzymes could be developed to perform specific transformations on the molecule.

Flow Chemistry: Implementing continuous flow processes for the synthesis could lead to improved scalability, safety, and product consistency. This would be particularly beneficial for industrial-scale production.

Below is a table outlining potential catalytic reactions for the derivatization of this compound.

| Reaction Type | Potential Catalyst | Potential Reagent | Anticipated Product |

| C-H Arylation | Palladium(II) acetate | Aryl halides | Aryl-substituted this compound |

| N-Alkylation | Silver nanoparticles | Alkyl halides | Quaternized pyridinium (B92312) salts |

| Reductive Amination | Nickel-based catalysts | Aldehydes/Ketones | N-substituted methanamine derivatives |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The pyridine nitrogen and the methanamine group of this compound are capable of participating in non-covalent interactions such as hydrogen bonding and metal coordination. rsc.org These features make it a promising candidate for applications in supramolecular chemistry and the design of self-assembling systems.

Future research could investigate:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine moiety can act as a ligand to coordinate with metal ions, potentially forming discrete metallosupramolecular architectures or extended coordination polymers. nih.govfrontiersin.org The resulting materials could have applications in gas storage, separation, or catalysis.

Self-Assembled Monolayers (SAMs): The methanamine group could serve as an anchor to functionalize surfaces, leading to the formation of self-assembled monolayers with tailored properties.

Host-Guest Chemistry: The molecule could be incorporated into larger host structures or act as a guest itself, forming inclusion complexes with applications in sensing or controlled release. The study of π-π interactions with other aromatic moieties could also be a fruitful avenue. nih.govfrontiersin.org

The following table illustrates potential supramolecular structures incorporating this compound.

| Supramolecular Structure | Interacting Moiety | Potential Metal Ion/Partner Molecule | Potential Application |

| Metallacycle | Pyridine Nitrogen | Silver(I), Palladium(II) | Catalysis, Molecular Recognition |

| 1D Coordination Polymer | Pyridine & Methanamine | Copper(II), Zinc(II) | Luminescent Materials, Sensors |

| Hydrogen-Bonded Network | Methanamine & Morpholine Oxygen | Carboxylic Acids | Crystal Engineering, Co-crystals |

Integration into Advanced Materials Science Research (e.g., Polymer Chemistry, Ligand Design for Catalysis)

The functional groups present in this compound make it an attractive building block for advanced materials.

Potential research directions include:

Polymer Chemistry: The primary amine of the methanamine group can act as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The incorporation of the morpholinopyridine unit into the polymer backbone could impart unique properties, such as thermal stability, solubility, or metal-coordinating capabilities.

Ligand Design for Catalysis: The bidentate N,N-coordination motif (from the pyridine and methanamine nitrogens) could be exploited in the design of novel ligands for transition metal catalysis. researchgate.netcjcatal.com Such complexes could be screened for activity in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The morpholine group can also influence the steric and electronic properties of the resulting catalyst. nih.gov

Interdisciplinary Research Potential in Chemical Biology (emphasizing chemical tools, not biological outcomes)

In the field of chemical biology, small molecules are utilized as probes to investigate biological systems. nih.gov this compound could serve as a scaffold for the development of such chemical tools. nih.gov

Future research could focus on:

Fragment-Based Library Design: The compound could be used as a starting fragment in fragment-based drug discovery campaigns. Its derivatives could be synthesized and screened for binding to various biological targets.

Fluorescent Probe Development: By conjugating a fluorophore to the molecule, it could be transformed into a fluorescent probe for imaging applications. The morpholinopyridine moiety could act as a recognition element for specific cellular components.

Affinity-Based Probe Synthesis: The methanamine group provides a convenient handle for attaching affinity tags (e.g., biotin) or reactive groups for covalent labeling of proteins.

Application of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. cmu.eduarxiv.orgresearchgate.net These computational tools can be applied to this compound to accelerate research and discovery.

Potential future applications include:

Reactivity Prediction: ML models can be trained on datasets of pyridine and morpholine-containing compounds to predict the reactivity of this compound in various chemical reactions. nih.govacs.org This could guide the design of synthetic routes and the discovery of new transformations.

De Novo Design of Derivatives: Generative AI models can be used to design novel derivatives of this compound with optimized properties for specific applications, such as catalysis or biological activity. simulations-plus.commdpi.comoxfordglobal.com These models can explore a vast chemical space to identify promising new molecular structures.

Property Prediction: AI algorithms can predict various physicochemical and biological properties of new derivatives, allowing for the in silico screening of large virtual libraries before committing to chemical synthesis.

The table below outlines potential AI/ML applications for this compound.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Outcome Prediction | Reactants, Reagents, Conditions | Major Product, Yield | Optimization of synthetic routes |

| Generative Molecular Design | Desired Properties (e.g., solubility, binding affinity) | Novel Chemical Structures | Discovery of new functional molecules |

| ADMET Prediction | Chemical Structure | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early-stage assessment of drug-likeness |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Morpholinopyridin-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloropyridine-2-carbaldehyde with morpholine under reducing conditions (e.g., NaBH) forms the morpholine-substituted pyridine intermediate. Subsequent reductive amination (e.g., using NH and H/Pd-C) introduces the methanamine group. Key parameters include temperature (60–80°C for substitution), solvent polarity (ethanol/water mixtures), and pH control to avoid side reactions. Yields typically range from 65–85% after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm, pyridine protons at δ 7.0–8.5 ppm) and confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNO; expected [M+H] = 194.1295).

- HPLC-PDA : Purity >95% is achievable using a C18 column (acetonitrile/water + 0.1% TFA).

- FT-IR : Confirms amine (-NH stretch ~3350 cm) and morpholine (C-O-C ~1100 cm) functionalities .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : The compound may exhibit hazards similar to related amines (H315: skin irritation; H335: respiratory irritation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Spills should be neutralized with dilute acetic acid and absorbed with inert material. Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at pyridine C-5 to enhance binding to kinase targets (e.g., PI3Kα).

- Morpholine Ring Substitution : Replace morpholine with thiomorpholine or piperazine to alter solubility and target affinity.

- Amine Functionalization : Convert -NH to -NHAc or -NMe to improve metabolic stability.

- Assays : Use kinase inhibition assays (IC determination) and molecular docking (PDB: 6CPZ) to prioritize derivatives .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Contradiction Example : Discrepant C NMR signals for morpholine carbons.

- Resolution :

Variable Temperature NMR : Assess conformational flexibility of the morpholine ring.

2D NMR (HSQC, HMBC) : Assign ambiguous carbons via H-C correlations.

X-ray Crystallography : Resolve absolute configuration if crystals are obtainable (e.g., using slow vapor diffusion with diethyl ether).

- Case Study : A 2024 study resolved conflicting data for a brominated derivative using HMBC correlations to confirm C-4 substitution .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Tools : SwissADME, pkCSM, or MOE.

- Parameters :

- Lipophilicity (LogP) : Predicted ~1.2 (moderate blood-brain barrier penetration).

- Metabolic Sites : CYP3A4-mediated oxidation at morpholine ring (highlighted via StarDrop’s WhichP450 module).

- Toxicity : AMES test predictions (negative for mutagenicity; ADMETlab 2.0).

- Validation : Compare with in vitro hepatic microsome stability assays (e.g., rat liver microsomes, t > 60 min suggests suitability for oral administration) .

Key Research Gaps

- Mechanistic Studies : Limited data on off-target effects (e.g., hERG channel inhibition).

- In Vivo Efficacy : Requires PK/PD studies in rodent models of cancer or inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.